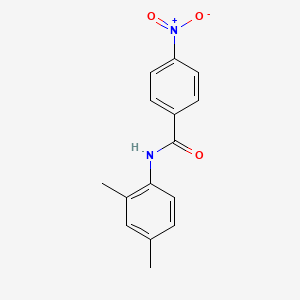

n-(2,4-Dimethylphenyl)-4-nitrobenzamide

Description

N-(2,4-Dimethylphenyl)-4-nitrobenzamide (CAS: 5362-16-3; MFCD00421589) is a nitroaromatic benzamide derivative characterized by a 4-nitrobenzoyl group attached to a 2,4-dimethylphenylamine moiety. Its structural framework—featuring electron-withdrawing nitro and electron-donating methyl groups—imparts unique physicochemical properties, including solubility and metabolic stability, which are critical for drug development .

Properties

IUPAC Name |

N-(2,4-dimethylphenyl)-4-nitrobenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14N2O3/c1-10-3-8-14(11(2)9-10)16-15(18)12-4-6-13(7-5-12)17(19)20/h3-9H,1-2H3,(H,16,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HWKYGXKJOVLPDG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)NC(=O)C2=CC=C(C=C2)[N+](=O)[O-])C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70303616 | |

| Record name | n-(2,4-dimethylphenyl)-4-nitrobenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70303616 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

270.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5362-16-3 | |

| Record name | n-(2,4-dimethylphenyl)-4-nitrobenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70303616 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,4-Dimethylphenyl)-4-nitrobenzamide typically involves the reaction of 2,4-dimethylaniline with 4-nitrobenzoyl chloride. The reaction is carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete reaction.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction conditions such as temperature, pressure, and reactant concentrations can optimize the production process.

Chemical Reactions Analysis

Types of Reactions

N-(2,4-Dimethylphenyl)-4-nitrobenzamide can undergo various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or using chemical reducing agents like tin(II) chloride.

Substitution: The aromatic rings can undergo electrophilic substitution reactions, where substituents such as halogens or alkyl groups can be introduced.

Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common Reagents and Conditions

Reduction: Hydrogen gas with palladium on carbon (Pd/C) or tin(II) chloride in hydrochloric acid.

Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst like iron(III) chloride.

Hydrolysis: Concentrated hydrochloric acid or sodium hydroxide solution.

Major Products

Reduction: 2,4-Dimethylphenyl-4-aminobenzamide.

Substitution: Various substituted derivatives depending on the electrophile used.

Hydrolysis: 2,4-Dimethylaniline and 4-nitrobenzoic acid.

Scientific Research Applications

N-(2,4-Dimethylphenyl)-4-nitrobenzamide has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. It can also serve as a starting material for the preparation of various derivatives.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a potential drug candidate due to its structural similarity to other bioactive compounds.

Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of N-(2,4-Dimethylphenyl)-4-nitrobenzamide involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The amide bond allows the compound to interact with proteins and enzymes, potentially inhibiting their activity or altering their function.

Comparison with Similar Compounds

Key Observations :

- Substituent Position : Ortho-substituents (e.g., 2,6-dimethyl or 2-chloro-6-methyl) enhance anticonvulsant potency by restricting molecular rotation, improving receptor binding .

- Electron-Withdrawing Groups : The 4-nitro group enhances electrophilicity, critical for interactions with neuronal ion channels .

- Chloro vs. Methyl : Chlorine at the ortho position (N-(2-Chloro-6-methylphenyl)-4-nitrobenzamide) increases the protective index (PI = 11.8) compared to methyl-substituted analogues (PI = 5.2), suggesting reduced neurotoxicity .

Crystallographic and Conformational Analysis

- Ortho-Substituent Effects : Compounds like 4-bromo-N-(2-nitrophenyl)benzamide exhibit structural rigidity due to intramolecular hydrogen bonding between ortho-nitro and amide groups, enhancing thermal stability .

Biological Activity

N-(2,4-Dimethylphenyl)-4-nitrobenzamide is an organic compound that has garnered interest for its potential biological activities. This article delves into its synthesis, biological properties, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

This compound features an amide functional group attached to a nitro-substituted aromatic ring. Its molecular formula is , and it exhibits both hydrophobic and polar characteristics due to the presence of the nitro and amide groups.

Anticonvulsant Properties

A study focused on a series of 4-nitro-N-phenylbenzamides, including derivatives similar to this compound, evaluated their anticonvulsant activity using the maximal electroshock-induced seizure (MES) test. The results indicated that certain derivatives demonstrated significant anticonvulsant effects. For instance:

- N-(2,6-dimethylphenyl)-4-nitrobenzamide :

- ED(50) value: 31.8 μmol/kg

- TD(50): 166.9 μmol/kg

- Protective index (PI): 5.2

This suggests that modifications in the phenyl substituents can enhance or diminish the biological activity of these compounds .

Neurotoxicity Assessment

In the same study, neurotoxicity was assessed alongside anticonvulsant activity. The neurotoxic effects were measured to ensure that effective doses did not lead to adverse side effects. The protective indices calculated indicate a favorable balance between efficacy and safety for some compounds tested .

Study on Related Compounds

A related investigation into other nitrobenzamide derivatives highlighted their varied biological activities. For example, compounds with different substituents on the phenyl ring exhibited distinct pharmacological profiles, which could be extrapolated to predict the behavior of this compound in biological systems .

Synthesis Methods

The synthesis of this compound typically involves the reaction between 2,4-dimethylphenylamine and 4-nitrobenzoyl chloride in the presence of a base such as triethylamine. This reaction results in high yields of the desired compound, facilitating further biological testing.

Data Table: Biological Activity Summary

| Compound Name | ED(50) (μmol/kg) | TD(50) (μmol/kg) | Protective Index (PI) |

|---|---|---|---|

| N-(2,6-dimethylphenyl)-4-nitrobenzamide | 31.8 | 166.9 | 5.2 |

| N-(2-chloro-6-methylphenyl)-4-nitrobenzamide | 90.3 | 1.068 | 11.8 |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.